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Compound of Interest

Compound Name: Methyl 2-amino-5-cyanobenzoate

Cat. No.: B189269 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Methyl 2-amino-5-cyanobenzoate. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

examination of the compound's structural features through NMR spectroscopy. Due to the

limited availability of public domain experimental spectra for this specific molecule, this guide

presents predicted NMR data based on established chemical shift principles, alongside a

detailed experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 2-
amino-5-cyanobenzoate. These predictions are based on the analysis of substituent effects

on the benzene ring and typical chemical shifts for the functional groups present in the

molecule.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 7.85 d ~ 2.0 H-6

~ 7.30 dd ~ 8.5, 2.0 H-4

~ 6.70 d ~ 8.5 H-3

~ 5.80 br s - -NH₂

~ 3.85 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~ 167.5 C=O

~ 152.0 C-2

~ 137.0 C-4

~ 135.0 C-6

~ 119.0 -CN

~ 117.5 C-3

~ 110.0 C-1

~ 100.0 C-5

~ 52.0 -OCH₃

Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation.

Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of Methyl
2-amino-5-cyanobenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b189269?utm_src=pdf-body
https://www.benchchem.com/product/b189269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation:

Accurately weigh approximately 15-25 mg of Methyl 2-amino-5-cyanobenzoate.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d

(CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the solution is free of any particulate matter; filter if necessary.

2. NMR Spectrometer Setup:

The experiments should be conducted on a high-resolution NMR spectrometer, for example,

a 400 MHz or 500 MHz instrument.

The probe should be tuned and matched for both ¹H and ¹³C frequencies.

The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium

signal from the solvent for locking.

3. ¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: A spectral width covering a range of -2 to 12 ppm is typically sufficient.

Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

Relaxation Delay: A relaxation delay of 1-5 seconds.

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment.

Spectral Width: A spectral width covering 0-220 ppm is generally required.
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Acquisition Time: An acquisition time of 1-2 seconds.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the longer

relaxation times of quaternary carbons.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due

to the low natural abundance of the ¹³C isotope.

5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent

signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Structure and Analytical Workflow
The following diagrams illustrate the chemical structure of Methyl 2-amino-5-cyanobenzoate
and a typical workflow for its NMR analysis.

Caption: Chemical structure of Methyl 2-amino-5-cyanobenzoate.
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NMR Analysis Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(¹H and ¹³C NMR)

Data Processing
(Fourier Transform, Phasing, Calibration)

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

Structure Elucidation
(Assignment of Signals to Nuclei)

Click to download full resolution via product page

Caption: A generalized workflow for NMR-based structural analysis.

To cite this document: BenchChem. [Navigating the Spectral Landscape of Methyl 2-amino-
5-cyanobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189269#1h-and-13c-nmr-spectral-data-for-methyl-2-
amino-5-cyanobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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